Cas no 65079-19-8 (6-Amino-2-methylquinoline)
6-Amino-2-methylquinoline Chemical and Physical Properties
Names and Identifiers
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- 2-Methylquinolin-6-amine
- 6-Amino-2-methylquinoline
- 2-Methyl-6-aminoquinoline
- 6-Aminoquinaldine
- 2-Methyl-6-quinolinamine
- 6-Quinolinamine, 2-methyl-
- 2-Methyl-quinolin-6-ylamine
- MLS000687483
- TYJFYUVDUUACKX-UHFFFAOYSA-N
- SMR000283472
- 2-methyl-6-quinolylamine
- ZERO/001291
- 2-methylquinoline-6-amine
- 6-Quinolinamine,2-methyl-
- 6-amino-2-methyl-quinoline
- (2-methyl-6-quinolyl)amine
- 2-Methyl-6-quinolinamine #
- cid_103148
-
- MDL: MFCD00052600
- Inchi: 1S/C10H10N2/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,11H2,1H3
- InChI Key: TYJFYUVDUUACKX-UHFFFAOYSA-N
- SMILES: N1C(C)=CC=C2C=C(C=CC=12)N
- BRN: 114795
Computed Properties
- Exact Mass: 158.08400
- Monoisotopic Mass: 158.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 38.9
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Powder
- Density: 1.1192 (rough estimate)
- Melting Point: 187.0 to 192.0 deg-C
- Boiling Point: 273.29°C (rough estimate)
- Flash Point: 175.1 °C
- Refractive Index: 1.6392 (estimate)
- Water Partition Coefficient: Soluble in water.
- PSA: 38.91000
- LogP: 2.70660
- Solubility: Soluble in water.
6-Amino-2-methylquinoline Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38-20/21/22
- Safety Instruction: S36/37/39-S26-S22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- TSCA:Yes
- Risk Phrases:R36/37/38
6-Amino-2-methylquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Amino-2-methylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189007413-1g |
2-Methylquinolin-6-amine |
65079-19-8 | 97% | 1g |
$228.48 | 2023-09-01 | |
| Alichem | A189007413-5g |
2-Methylquinolin-6-amine |
65079-19-8 | 97% | 5g |
$704.55 | 2023-09-01 | |
| Fluorochem | 064970-1g |
2-Methylquinolin-6-amine |
65079-19-8 | 97% | 1g |
£180.00 | 2022-03-01 | |
| Fluorochem | 064970-5g |
2-Methylquinolin-6-amine |
65079-19-8 | 97% | 5g |
£539.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A856876-250mg |
6-Amino-2-methylquinoline |
65079-19-8 | 97% | 250mg |
203.40 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1047-1g |
6-Amino-2-methylquinoline |
65079-19-8 | 98.0%(GC&T) | 1g |
¥1270.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1047-5g |
6-Amino-2-methylquinoline |
65079-19-8 | 98.0%(GC&T) | 5g |
¥4990.0 | 2022-05-30 | |
| Chemenu | CM144915-5g |
6-Amino-2-methylquinoline |
65079-19-8 | 97% | 5g |
$326 | 2021-08-05 | |
| TRC | M204946-100mg |
2-Methylquinolin-6-amine |
65079-19-8 | 100mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M204946-500mg |
2-Methylquinolin-6-amine |
65079-19-8 | 500mg |
$ 135.00 | 2022-06-04 |
6-Amino-2-methylquinoline Suppliers
6-Amino-2-methylquinoline Related Literature
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1. 127. Nitration of derivatives of 4-hydroxyquinaldineW. O. Kermack,Alice P. Weatherhead J. Chem. Soc. 1939 563
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Chang Liu,J. C. Yves Le Blanc,Jefry Shields,John S. Janiszewski,Christian Ieritano,Gene F. Ye,Gillian F. Hawes,W. Scott Hopkins,J. Larry Campbell Analyst 2015 140 6897
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Ryan J. Weiss,Philip L. S. M. Gordts,Dzung Le,Ding Xu,Jeffrey D. Esko,Yitzhak Tor Chem. Sci. 2015 6 5984
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Rahul Bhowmick,Payel Mondal,Pabitra Chattopadhyay RSC Adv. 2023 13 3394
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5. 112. The preparation and therapeutic properties of certain 4-substituted quinoline derivativesW. L. Glen,M. M. J. Sutherland,F. J. Wilson,C. H. Browning,P. Browning,J. V. M. Robb J. Chem. Soc. 1939 489
Additional information on 6-Amino-2-methylquinoline
6-Amino-2-Methylquinoline: A Comprehensive Overview
6-Amino-2-methylquinoline (CAS No: 65079-19-8) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its quinoline backbone with an amino group at position 6 and a methyl group at position 2, exhibits unique chemical properties and potential applications in drug discovery and advanced materials. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its structure-function relationships, making it a subject of intense research interest.
The quinoline framework is a fundamental structure in organic chemistry, known for its aromatic stability and versatility in forming various derivatives. The substitution of an amino group at position 6 and a methyl group at position 2 introduces steric and electronic effects that significantly influence the compound's reactivity and biological activity. Researchers have explored the synthesis of 6-amino-2-methylquinoline through various routes, including condensation reactions and catalytic processes, to optimize yield and purity. These methods have been documented in recent studies, highlighting the importance of green chemistry principles in minimizing environmental impact during synthesis.
One of the most promising applications of 6-amino-2-methylquinoline lies in its potential as a building block for drug development. The compound's ability to act as a precursor for bioactive molecules has been demonstrated in several studies. For instance, recent research has shown that derivatives of 6-amino-2-methylquinoline exhibit potent anti-inflammatory and antioxidant properties, making them candidates for novel therapeutic agents. Additionally, the compound's role in metalloenzyme inhibition has been explored, suggesting its utility in combating diseases associated with enzyme dysregulation.
In the realm of materials science, 6-amino-2-methylquinoline has been investigated for its potential in organic electronics. The compound's conjugated π-system enables efficient charge transport properties, which are crucial for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have focused on incorporating 6-amino-2-methylquinoline into polymer frameworks to enhance their electronic performance, paving the way for next-generation materials with improved efficiency and stability.
The chemical synthesis of 6-amino-2-methylquinoline involves a series of well-defined steps that ensure high purity and structural integrity. Traditional methods often rely on Friedlander-type synthesis, where aniline derivatives react with carbonyl compounds under specific conditions to form the quinoline skeleton. However, advancements in catalytic systems have enabled more efficient pathways, reducing reaction times and enhancing selectivity. These improvements are critical for scaling up production to meet growing demand from both academic and industrial sectors.
From a structural perspective, 6-amino-2-methylquinoline exhibits intriguing photophysical properties that make it suitable for applications in sensing and imaging technologies. Recent studies have utilized its fluorescence characteristics to develop sensors for detecting metal ions and environmental pollutants. The compound's ability to emit light upon excitation has also been harnessed in bioimaging applications, where it serves as a fluorescent probe for tracking cellular processes with high precision.
Despite its numerous advantages, the use of 6-amino-2-methylquinoline is not without challenges. Issues such as scalability, cost-effectiveness, and long-term stability need to be addressed to fully realize its potential across various industries. Ongoing research is focused on overcoming these limitations through innovative synthetic strategies and material engineering techniques.
In conclusion, 6-amino-2-methylquinoline (CAS No: 65079-19-8) stands as a versatile compound with diverse applications spanning drug discovery, materials science, and sensing technologies. Its unique chemical properties and adaptability make it a valuable asset in modern chemistry research. As advancements continue to unfold, this compound is poised to play an increasingly significant role in shaping future innovations across multiple disciplines.
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